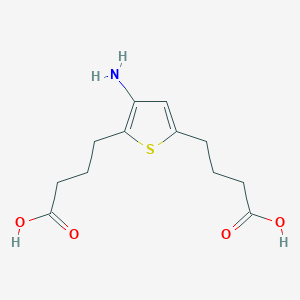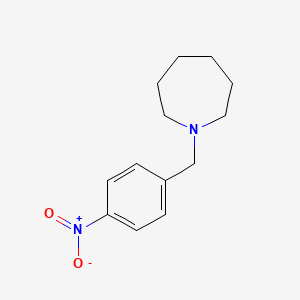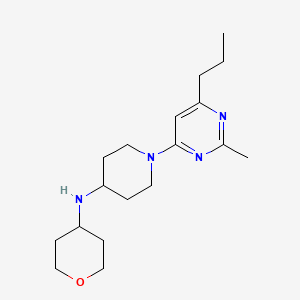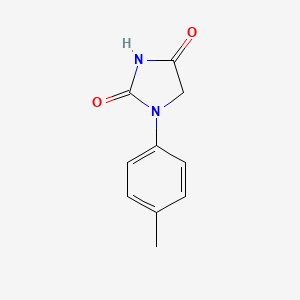
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid, also known as ATDA, is a thienylalanine derivative that has been widely used in scientific research due to its unique chemical properties. ATDA is a non-proteinogenic amino acid that contains a thienyl ring, which makes it structurally different from other amino acids.
科学的研究の応用
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been used in various scientific research applications, including drug discovery, peptide synthesis, and protein engineering. 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be incorporated into peptides and proteins to introduce unique chemical properties, such as increased hydrophobicity or altered conformation. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
作用機序
The mechanism of action of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid is not fully understood, but it is thought to act as a substrate for enzymes involved in protein synthesis and degradation. 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be incorporated into peptides and proteins during translation, which can alter their conformation and stability. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been shown to inhibit the activity of proteases, enzymes that break down proteins.
Biochemical and Physiological Effects
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can increase the stability of peptides and proteins, as well as inhibit the activity of proteases. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has several advantages for lab experiments, including its unique chemical properties and ease of synthesis. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be incorporated into peptides and proteins using standard solid-phase peptide synthesis protocols. However, one limitation of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid. One area of interest is the development of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid-based peptidomimetics for drug discovery. Additionally, further studies are needed to elucidate the mechanism of action of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid and its effects on protein stability and protease activity. Finally, the development of new synthesis methods for 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid and related compounds could pave the way for new applications in scientific research.
合成法
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be synthesized using a modified version of the Strecker synthesis. This involves reacting 2,5-thiophenedicarboxaldehyde with ammonium chloride and potassium cyanide to form 3-amino-2,5-thiophenedicarbonitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, and the resulting compound is protected using tert-butyloxycarbonyl (BOC) to form BOC-protected 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid. The BOC group is then removed using trifluoroacetic acid to yield 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid.
特性
IUPAC Name |
4-[4-amino-5-(3-carboxypropyl)thiophen-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c13-9-7-8(3-1-5-11(14)15)18-10(9)4-2-6-12(16)17/h7H,1-6,13H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXYAKTSAABMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)CCCC(=O)O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5625876.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B5625888.png)


![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]thieno[3,2-d]pyrimidine](/img/structure/B5625910.png)
![4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbutan-2-ol](/img/structure/B5625914.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5625926.png)

![1-{4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5625940.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5625945.png)

![2-(5-{[(cyclopropylmethyl)thio]methyl}-3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid](/img/structure/B5625965.png)

![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)